6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine, or 6-Cl-N-FNP, is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and other organic solvents. 6-Cl-N-FNP has found a variety of applications in scientific research, ranging from drug discovery to biochemical and physiological studies.
Scientific Research Applications
Antitumor Drug Synthesis : 6-Chloropyrimidine-4-amine is used in the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for many antitumor drugs and small molecular inhibitors of anti-tumor agents. This process involves acylation and nucleophilic substitution, with the structures of intermediates confirmed through MS and 1H NMR (Gan et al., 2021).
Synthesis and Pharmacological Screening : A study focusing on the synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, including 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine, reported anti-inflammatory activity in some of the synthesized compounds. This highlights its potential in pharmacological applications (Kumar et al., 2017).
Stereospecific Synthesis : The compound has been used in the stereospecific synthesis of tetrahydropteridine C6-stereoisomers. This process involves the condensation of chiral N1-protected vicinal diamines derived from amino acids with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by several steps including oxidative cyclization and reduction (Bailey et al., 1992).
Antibacterial Activity : Compounds synthesized from 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine have shown excellent antibacterial activity against various bacteria such as V. cholerae, S. aureus, β-hemolytic Streptococcus, and others. This indicates its potential in developing antibacterial agents (Thanusu et al., 2010).
Quantum Chemical Characterization : Research on hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods identified the major hydrogen bonding site in pyrimidine derivatives, which includes 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine. This study is crucial in understanding the chemical properties of these compounds (Traoré et al., 2017).
properties
IUPAC Name |
6-chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-9-4-10(14-5-13-9)15-6-1-2-8(16(17)18)7(12)3-6/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDSINDEXVWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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